molecular formula C19H30N2O3 B11416609 Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate

Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate

Cat. No.: B11416609
M. Wt: 334.5 g/mol
InChI Key: QICQKBAJIKMXHR-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate typically involves the amination method. The starting materials include diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and 3,3,5-trimethylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C19H30N2O3/c1-7-24-18(23)16-12(3)15(13(4)20-16)17(22)21-14-8-11(2)9-19(5,6)10-14/h11,14,20H,7-10H2,1-6H3,(H,21,22)

InChI Key

QICQKBAJIKMXHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2CC(CC(C2)(C)C)C)C

Origin of Product

United States

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